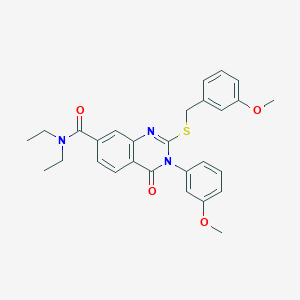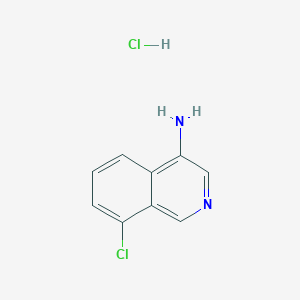
8-Chloroisoquinolin-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloroisoquinolin-4-amine hydrochloride is a chemical compound with the CAS Number: 2241130-80-1 . It has a molecular weight of 215.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 8-chloroisoquinolin-4-amine hydrochloride . The InChI Code is 1S/C9H7ClN2.ClH/c10-8-3-1-2-6-7 (8)4-12-5-9 (6)11;/h1-5H,11H2;1H .Physical And Chemical Properties Analysis
8-Chloroisoquinolin-4-amine hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Cancer Therapy Enhancement
8-Chloroisoquinolin-4-amine hydrochloride and its derivatives, such as Chloroquine (CQ), have been investigated for their role in enhancing the efficacy of cancer therapies. CQ, a 4-aminoquinoline, inhibits lysosomal acidification, preventing autophagy by blocking autophagosome fusion and degradation. This inhibition of autophagy has been shown to sensitize breast cancer cells to chemotherapy and radiation treatments, enhancing tumor cell killing. The effect of CQ in combination with cancer therapeutics occurs independently of autophagy inhibition, suggesting its potential utility in cancer treatment beyond autophagy-related mechanisms (Maycotte et al., 2012).
Photochemical Activation for Cell Physiology Studies
The photochemical activation of tertiary amines linked to photoremovable protecting groups has been explored for applications in studying cell physiology. This includes the development of photoactivatable forms of tamoxifen and 4-hydroxytamoxifen, demonstrating the efficient release of bioactive molecules through photoactivation. Such techniques allow for precise temporal and spatial control of drug activation, facilitating studies on cell physiology and gene editing mechanisms (Asad et al., 2017).
Metal Ion Detection and Removal
8-Hydroxyquinoline and its derivatives, related to 8-Chloroisoquinolin-4-amine, have significant applications in detecting various metal ions and anions due to their chromophoric properties and metal chelation capabilities. These properties are not only important for analytical chemistry but also have implications in medicinal chemistry, where synthetic modification of such compounds is being explored to develop more potent drug molecules for various therapeutic targets, including neurodegenerative disorders and cancer treatment (Gupta et al., 2021).
Antimicrobial Activity
Novel 8-hydroxyquinoline derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial strains. This research highlights the potential of these compounds as effective corrosion inhibitors and antimicrobial agents, offering insights into their mechanism of action and providing a basis for further development of new therapeutic agents (Sakram et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-chloroisoquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-7(8)4-12-5-9(6)11;/h1-5H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNQIDHTPRBPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroisoquinolin-4-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

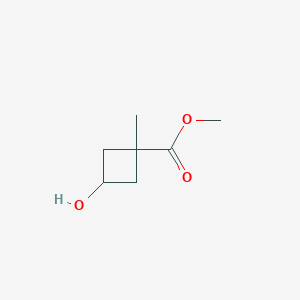


![tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2963125.png)
![Butyl 4-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2963126.png)
![Ethyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate;hydrochloride](/img/structure/B2963127.png)
![2-Chloro-N-[2-(1-phenyltriazol-4-yl)propan-2-yl]acetamide](/img/structure/B2963128.png)
![N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide](/img/structure/B2963130.png)
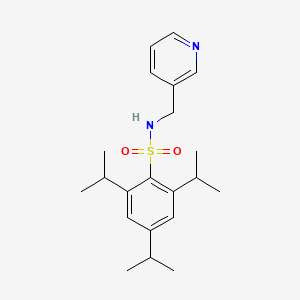
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2963133.png)
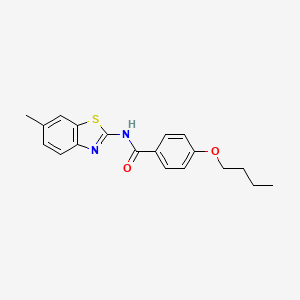

![Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2963141.png)
